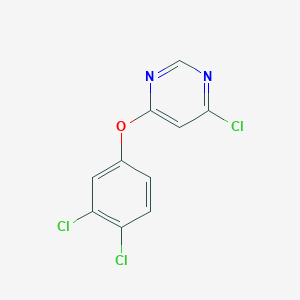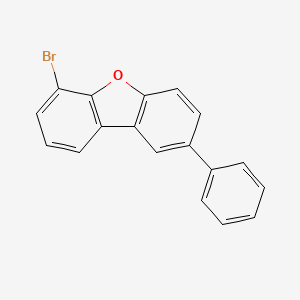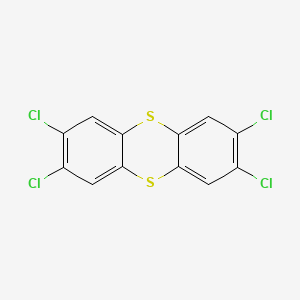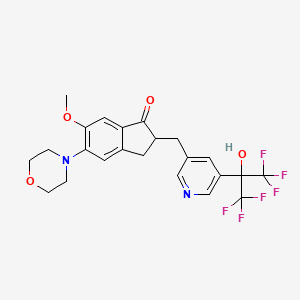
4-(3,4-Dichlorophenoxy)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3,4-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are utilized.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
科学研究应用
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
作用机制
The mechanism of action of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. In the case of herbicides, it mimics natural plant hormones, leading to uncontrolled growth and eventual death of the plant.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-chloro-2-methylphenoxyacetic acid: Another herbicide with comparable properties.
2,4,5-trichlorophenoxyacetic acid: Known for its use in agriculture.
Uniqueness
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine is unique due to its pyrimidine core, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.
属性
分子式 |
C10H5Cl3N2O |
|---|---|
分子量 |
275.5 g/mol |
IUPAC 名称 |
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2O/c11-7-2-1-6(3-8(7)12)16-10-4-9(13)14-5-15-10/h1-5H |
InChI 键 |
NAICKMPKBRBVPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)




![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)

